molecular formula C11H11NOS B1602797 (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol CAS No. 857284-12-9

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol

Cat. No.: B1602797
CAS No.: 857284-12-9
M. Wt: 205.28 g/mol
InChI Key: RBRYERMYEBFVAB-UHFFFAOYSA-N
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Description

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol is an organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by a thiazole ring substituted with a methyl group at the second position, a phenyl group at the fourth position, and a hydroxymethyl group at the fifth position. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides. For instance, the reaction of 2-bromo-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with sodium borohydride can yield this compound .

Industrial Production Methods: Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve yields in the production of thiazole derivatives .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of (2-Methyl-4-phenyl-1,3-thiazol-5-yl)carboxylic acid.

    Reduction: Formation of (2-Methyl-4-phenyl-1,3-thiazolidin-5-yl)methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol has a wide range of applications in scientific research:

    Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.

    Medicine: Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

    Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.

Comparison with Similar Compounds

    Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.

    2-Amino-4-phenylthiazole: A thiazole derivative with an amino group at the second position, known for its antimicrobial activity.

    4-Methyl-2-phenylthiazole: A thiazole derivative with a methyl group at the fourth position, used in the synthesis of various pharmaceuticals.

Uniqueness: (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the fifth position, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2-methyl-4-phenyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRYERMYEBFVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594517
Record name (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-12-9
Record name 2-Methyl-4-phenyl-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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